molecular formula C15H16N4O2 B2554054 N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide CAS No. 1797176-27-2

N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide

Cat. No. B2554054
CAS RN: 1797176-27-2
M. Wt: 284.319
InChI Key: QKTCQFUMIOZYGE-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Mechanism of Action

N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide works by inhibiting the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division. PLK1 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting PLK1, this compound disrupts cell division and leads to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide is its specificity for PLK1, which reduces the risk of off-target effects. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the development of N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide. One direction is the exploration of its use in combination with other anti-cancer agents, such as chemotherapy drugs. Another direction is the development of more soluble analogs of this compound to improve its efficacy in experiments. Additionally, the use of this compound in animal models of cancer could provide valuable information about its potential as a cancer therapy.

Synthesis Methods

The synthesis of N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide involves the reaction of 4-[(1H-pyrazol-1-yl)methyl]benzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to form N-(1-cyano-2-hydroxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide. The intermediate is then reacted with methyl iodide to form this compound.

Scientific Research Applications

N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(1-cyano-2-methoxyethyl)-4-(pyrazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-21-11-14(9-16)18-15(20)13-5-3-12(4-6-13)10-19-8-2-7-17-19/h2-8,14H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTCQFUMIOZYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C#N)NC(=O)C1=CC=C(C=C1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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